6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
Overview
Description
6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a combination of amino, dichlorophenyl, thia, and azatricyclo moieties, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic route may include the following steps:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced into the molecule.
Attachment of the dichlorophenyl group: This can be done through substitution reactions, where the dichlorophenyl group is attached to the core structure.
Final modifications: Additional steps may be required to introduce the thia and azatricyclo moieties, as well as to finalize the carboxamide group.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Hydrolysis: The carboxamide group can undergo hydrolysis to form corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: This compound may have potential as a biochemical probe to study specific biological pathways or as a ligand for binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets.
Industry: The compound may find applications in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide can be compared with other similar compounds, such as:
Pyrrolo[2,3-f]indazole derivatives: These compounds share a similar tricyclic core structure and may have comparable biological activities.
Tetrazatricyclo[7.3.0.03,7]dodeca derivatives: These compounds also feature a tricyclic structure with nitrogen atoms, making them structurally related.
Dichlorophenyl-substituted compounds: Compounds with dichlorophenyl groups may exhibit similar chemical reactivity and biological properties.
The uniqueness of 6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[730
Properties
IUPAC Name |
6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-10-4-2-5-11(19)14(10)22-16(23)15-13(20)9-7-8-3-1-6-12(8)21-17(9)24-15/h2,4-5,7H,1,3,6,20H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZJGYYTQZFKSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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